molecular formula C12H11BrN2O B13914790 5-Bromo-2-(4-methoxybenzyl)pyrimidine

5-Bromo-2-(4-methoxybenzyl)pyrimidine

Cat. No.: B13914790
M. Wt: 279.13 g/mol
InChI Key: RLGALCMZYLBRKI-UHFFFAOYSA-N
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Description

5-Bromo-2-(4-methoxybenzyl)pyrimidine is an organic compound with the molecular formula C12H12BrN3O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of a bromine atom and a methoxybenzyl group attached to the pyrimidine ring makes this compound unique and of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(4-methoxybenzyl)pyrimidine typically involves the bromination of 2-(4-methoxybenzyl)pyrimidine. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale application of the Suzuki–Miyaura coupling reaction. This method is favored due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(4-methoxybenzyl)pyrimidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in cross-coupling reactions like the Suzuki–Miyaura coupling.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products Formed

The major products formed depend on the type of reaction. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-2-(4-methoxybenzyl)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(4-methoxybenzyl)pyrimidine involves its interaction with specific molecular targets. The bromine atom and methoxybenzyl group can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(4-methoxybenzyloxy)pyrimidine
  • 5-Bromo-2-(4-methoxybenzylamino)pyrimidine

Comparison

Compared to similar compounds, 5-Bromo-2-(4-methoxybenzyl)pyrimidine is unique due to its specific substitution pattern on the pyrimidine ring

Properties

Molecular Formula

C12H11BrN2O

Molecular Weight

279.13 g/mol

IUPAC Name

5-bromo-2-[(4-methoxyphenyl)methyl]pyrimidine

InChI

InChI=1S/C12H11BrN2O/c1-16-11-4-2-9(3-5-11)6-12-14-7-10(13)8-15-12/h2-5,7-8H,6H2,1H3

InChI Key

RLGALCMZYLBRKI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=NC=C(C=N2)Br

Origin of Product

United States

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